molecular formula C11H14ClN3O2 B1419969 1-(6-Chloro-3-nitropyridin-2-yl)azepane CAS No. 1094400-01-7

1-(6-Chloro-3-nitropyridin-2-yl)azepane

Cat. No. B1419969
M. Wt: 255.7 g/mol
InChI Key: BBVYEOPHSWKAIM-UHFFFAOYSA-N
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Description

“1-(6-Chloro-3-nitropyridin-2-yl)azepane” is a chemical compound with the CAS Number: 1094400-01-7 . It has a molecular weight of 255.7 and its IUPAC name is 1-(6-chloro-3-nitro-2-pyridinyl)azepane .


Molecular Structure Analysis

The InChI code for “1-(6-Chloro-3-nitropyridin-2-yl)azepane” is 1S/C11H14ClN3O2/c12-10-6-5-9 (15 (16)17)11 (13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(6-Chloro-3-nitropyridin-2-yl)azepane” is a solid substance . It has a melting point range of 68 - 69 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to 1-(6-Chloro-3-nitropyridin-2-yl)azepane have been synthesized through various chemical reactions. For instance, a divergent synthesis of novel polyhydroxylated azepanes from d-mannose has been described, involving Henry reactions and reductive ring closures (Estévez et al., 2010). Another study focused on the synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, demonstrating the utility of X-ray analysis, spectroscopy, and optical studies in understanding compound structures (Jukić et al., 2010).

Potential Biological Activities

Research on compounds similar to 1-(6-Chloro-3-nitropyridin-2-yl)azepane has also explored their potential biological activities. For example, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, highlights the relevance of such compounds in medicinal chemistry (Zhang et al., 2019). Additionally, the synthesis and evaluation of novel azepane derivatives as protein kinase B (PKB) inhibitors demonstrate the potential therapeutic applications of azepane-based compounds (Breitenlechner et al., 2004).

Safety And Hazards

The safety information available indicates that “1-(6-Chloro-3-nitropyridin-2-yl)azepane” has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

1-(6-chloro-3-nitropyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-10-6-5-9(15(16)17)11(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYEOPHSWKAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-3-nitropyridin-2-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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